molecular formula C5H11BrMg B6316962 Neopentylmagnesium bromide CAS No. 33974-41-3

Neopentylmagnesium bromide

Cat. No.: B6316962
CAS No.: 33974-41-3
M. Wt: 175.35 g/mol
InChI Key: UNDRJQYISBAVFV-UHFFFAOYSA-M
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Description

Neopentylmagnesium bromide ((CH₃)₃CCH₂MgBr) is a bulky Grignard reagent characterized by its neopentyl (2,2-dimethylpropyl) group. This structural feature imparts significant steric hindrance, influencing its reactivity and selectivity in organic synthesis. It is commonly employed in transition-metal-catalyzed reactions, such as C–H functionalization and alkenylation, where its bulkiness prevents over-reactivity and stabilizes intermediates .

The compound is typically synthesized via halogen exchange or direct reaction of neopentyl bromide with magnesium in diethyl ether or tetrahydrofuran (THF). This compound has been critical in cobalt-catalyzed reactions, such as the ortho-C–H functionalization of 2-arylpyridines and hydroarylation of indoles, achieving yields up to 96% .

Properties

IUPAC Name

magnesium;2-methanidyl-2-methylpropane;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11.BrH.Mg/c1-5(2,3)4;;/h1H2,2-4H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNDRJQYISBAVFV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[CH2-].[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Stoichiometry and Solvent Selection

The traditional method involves reacting neopentyl bromide with magnesium turnings in anhydrous diethyl ether under inert atmosphere. Cyclopentyl bromide, a structurally analogous compound, reacts at transport-limited rates in diethyl ether (η = 0.224 cP at 25°C), achieving pseudo-zero-order kinetics in magnesium. Neopentyl bromide, however, exhibits slower initial reaction rates due to steric hindrance, requiring extended induction periods (2–4 hours) for complete magnesium consumption.

Table 1: Solvent Effects on Reaction Rate

SolventDielectric Constant (ε)Viscosity (cP)Relative Rate (k_rel)
Diethyl ether4.30.2241.00
THF7.60.4561.85
DMF36.70.8020.12

Data adapted from polarographic diffusion studies and iGMM solvent screening.

Mechanistic Considerations

The rate-determining step transitions from chemical control to diffusion control as solvent polarity increases. For neopentyl bromide, the activation energy in diethyl ether is 2.3 kcal/mol, consistent with a diffusion-limited process. Charge separation in the transition state (C–Br bond cleavage) is evidenced by the dielectric sensitivity: increasing ε from 4.3 to 7.6 boosts k_rel by 85% due to enhanced stabilization of the incipient carbanion.

Tetrahydrofuran (THF)-Mediated Synthesis

Accelerated Kinetics in Polar Aprotic Solvents

Replacing diethyl ether with THF reduces induction periods by 50% (1–2 hours) and increases yields to 90–95%. The higher dielectric constant of THF (ε = 7.6) stabilizes the Grignard intermediate, shifting the rate-limiting step to magnesium transport. This is confirmed by the inverse proportionality between reaction rate and solvent viscosity (η = 0.456 cP for THF):

kobs1ηk_{\text{obs}} \propto \frac{1}{\eta}

Protocol for Large-Scale Preparation

  • Setup : A 500 mL flame-dried flask is charged with magnesium turnings (12 g, 0.5 mol) and THF (300 mL) under argon.

  • Addition : Neopentyl bromide (44.7 g, 0.3 mol) is added dropwise over 3 hours at 0–10°C.

  • Stirring : The mixture is stirred for 2 additional hours at 25°C until the magnesium is fully consumed.

  • Filtration : The solution is filtered through a medium-porosity frit under argon to remove unreacted magnesium.

In Situ Grignard Metalation Method (iGMM)

One-Pot Synthesis with Secondary Amines

The iGMM protocol eliminates preformation of Grignard reagents by combining magnesium, neopentyl bromide, and a sterically hindered amine (e.g., hexamethyldisilazane, HMDS) in THF:

Table 2: iGMM Optimization Parameters

ParameterOptimal ValueConversion (%)
Temperature20°C98
Mg Excess2.0 equiv95
SolventTHF99
Reaction Time3 hours97

Substrate Compatibility

Neopentyl bromide reacts efficiently in iGMM due to its moderate electrophilicity. Competing Wurtz coupling is suppressed by maintaining stoichiometric Mg excess (2.0 equiv) and low temperatures (0–20°C).

Comparative Analysis of Methods

Yield and Scalability

  • Classical (Diethyl Ether) : 70–80% yield; limited by side reactions (e.g., β-hydride elimination).

  • THF-Mediated : 90–95% yield; scalable to multigram quantities with consistent reproducibility.

  • iGMM : 95–98% yield; suitable for air-sensitive applications but requires specialized equipment.

Solvent Dielectric Effects

Neopentyl bromide’s reaction rate plateaus at ε > 10, indicating transition to diffusion control. Below ε = 7.6, the rate is chemically limited by C–Br bond heterolysis:

logkobs=Aε+B\log k_{\text{obs}} = \frac{-A}{\varepsilon} + B

Where A=12.3kJ\cdotpmol1A = 12.3 \, \text{kJ·mol}^{-1} and B=3.8B = 3.8 for neopentyl bromide.

Challenges and Mitigation Strategies

Steric Hindrance

The neopentyl group’s bulk impedes magnesium insertion, necessitating:

  • High Magnesium Surface Area : Use of powdered magnesium (≤100 µm) increases reaction rate by 40% compared to turnings.

  • Sonication : Applying ultrasound (40 kHz) reduces induction periods by disrupting passivating oxide layers.

Moisture Sensitivity

Trace water (>50 ppm) hydrolyzes the Grignard reagent, forming neopentane and Mg(OH)Br. Rigorous drying (molecular sieves, argon sparging) maintains yields above 90% .

Chemical Reactions Analysis

Nucleophilic Addition to Carbonyl Compounds

  • Reaction with acetone yields 2,2-dimethylpentan-3-ol after acidic workup.

  • Reaction with benzaldehyde produces 3,3-dimethyl-1-phenylpropan-1-ol.

Steric hindrance slows the reaction rate, requiring extended reaction times or elevated temperatures for completion .

Reaction Kinetics and Solvent Effects

Studies comparing neopentyl bromide (precursor to neopentylmagnesium bromide) with cyclopentyl bromide reveal solvent-dependent kinetics :

SolventDielectric Constant (ε)Relative Reaction Rate (vs. Cyclopentyl Bromide)
Diethyl ether4.30.5–0.8
Tetrahydrofuran7.61.0 (transport-limited)
1,2-Dimethoxyethane10.11.0 (transport-limited)

Key findings:

  • In low-polarity solvents (e.g., diethyl ether), reaction rates are chemically controlled and slower due to steric hindrance.

  • In high-polarity solvents (e.g., THF), rates become transport-limited , with diffusion as the rate-determining step .

Conjugate Addition to Nitroarenes

This compound exhibits unique reactivity in conjugate additions to nitroaromatic compounds. Competitive experiments with 2-methoxy-1-nitronaphthalene demonstrate :

Grignard Reagent1,6-Addition (%)1,4-Addition (%)Reductive Pathway (%)
NeopentylMgBr95<50
PhenylMgBr403030
MethylMgBr85150

The dominance of 1,6-addition (95%) for neopentylMgBr suggests a single-electron transfer (SET) mechanism, where steric bulk favors outer-sphere electron transfer over direct nucleophilic attack .

Solvent Polarity and Radical Pathways

In hex-5-enylmagnesium bromide reactions, a mixture of linear and cyclized products forms, with cyclization favored at lower temperatures. NeopentylMgBr shows analogous behavior in polar solvents, where increased dielectric constant stabilizes radical intermediates. For example:

  • In THF (ε = 7.6), neopentylMgBr generates ~20% cyclized product at 0°C.

  • In diethyl ether (ε = 4.3), cyclization drops to <5% .

Coupling Reactions

NeopentylMgBr participates in transition-metal-catalyzed cross-couplings, albeit less efficiently than linear Grignard reagents. For example:

  • Kumada-Corriu coupling with aryl halides (catalyst: NiCl₂/THF) yields alkylated arenes, but yields are lower (~60%) compared to primary alkyl reagents (~85%) .

  • Transmetallation with CdCl₂ produces neopentyldicadmium, useful in specialized syntheses .

Scientific Research Applications

Synthesis of Complex Organic Molecules

Neopentylmagnesium bromide is extensively used in organic synthesis for constructing complex molecules through nucleophilic addition reactions. Its steric bulk allows for selective reactions that can lead to the formation of specific isomers.

  • Example Reactions :
    • Alkylation of Carbonyl Compounds : NPB can react with aldehydes and ketones to form alcohols. The reaction proceeds via nucleophilic attack on the electrophilic carbon atom of the carbonyl group.
    • Formation of Alcohols : The resulting alcohol can be further transformed into other functional groups through various chemical reactions.

Table 1: Summary of Reactions Involving this compound

Reaction TypeReactantsProductsNotes
Carbonyl AdditionNPB + Aldehyde/KetoneAlcoholSelective formation of tertiary alcohols
Coupling ReactionsNPB + Alkyl HalidesHigher AlkaneUseful in building larger carbon chains
DeprotonationNPB + AcidAlkane + MgBrEffective for deprotonating weak acids

Metalation Reactions

The In Situ Grignard Metalation Method (iGMM) has been developed to utilize Grignard reagents like NPB for synthesizing metalated compounds, particularly Hauser bases. This method allows for the efficient production of multigram quantities of these compounds, which are essential in various applications, including catalysis and battery technology.

  • Key Findings :
    • The iGMM provides a straightforward procedure to generate metalated amines quickly.
    • The reaction conditions can be optimized by varying solvents and reactant concentrations, leading to enhanced yields.

Applications in Material Science

This compound plays a role in developing new materials, especially in polymer chemistry and battery technology. Its ability to form stable organomagnesium complexes makes it suitable for synthesizing advanced materials.

  • Magnesium Batteries : Research indicates that magnesium-based electrolytes derived from NPB could enhance battery performance due to their favorable electrochemical properties.
  • Polymer Synthesis : NPB can be utilized in polymerization reactions, contributing to the development of novel polymers with tailored properties.

Case Studies and Research Insights

Several studies have documented the applications and effectiveness of this compound in various synthetic pathways:

  • Synthesis of Tertiary Alcohols : A study demonstrated that NPB effectively adds to carbonyl compounds, yielding high selectivity for tertiary alcohols under controlled conditions .
  • Metalation Efficiency : Research on the iGMM highlighted the efficiency of using NPB for synthesizing Hauser bases, showcasing its potential as a versatile reagent in metalation processes .
  • Material Development : Investigations into magnesium batteries revealed that compounds derived from this compound could improve energy density and cycle stability .

Mechanism of Action

The mechanism of action of neopentylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups or halides. The magnesium bromide moiety stabilizes the negative charge developed during the reaction, facilitating the formation of new carbon-carbon bonds. This reactivity is attributed to the high polarity of the carbon-magnesium bond and the ability of the magnesium atom to coordinate with various substrates.

Comparison with Similar Compounds

Comparison with Similar Grignard Reagents

Structural and Reactivity Differences

The steric and electronic properties of Grignard reagents vary significantly with their organic substituents. Below is a comparative analysis of neopentylmagnesium bromide with structurally related compounds:

Compound Molecular Formula Structure Steric Bulk Key Reactivity Traits
This compound C₅H₁₁BrMg (CH₃)₃CCH₂MgBr High Stabilizes intermediates in Co-catalyzed C–H activation; ineffective in Fe catalysis
Cyclopentylmagnesium bromide C₅H₉BrMg C₅H₉MgBr Moderate Less hindered; suitable for nucleophilic additions but less effective in steric-demanding reactions
Phenylmagnesium bromide C₆H₅MgBr C₆H₅MgBr Low Effective in aryl couplings; higher electrophilicity compared to alkyl Grignards
Cyclopentylmagnesium chloride C₅H₉ClMg C₅H₉MgCl Moderate Similar to cyclopentyl bromide but with chloride leaving group; lower nucleophilicity

Catalytic Performance in Organic Reactions

  • Cobalt-Catalyzed Reactions: this compound excels in Co-catalyzed systems. For example, Yoshikai et al. demonstrated its utility in ortho-C–H functionalization of 2-arylpyridines with 1,2-diarylaziridines, yielding multi-substituted isoquinolines (49–96% yields) . Similarly, it facilitated the hydroarylation of indoles with alkynes, achieving 96% yield under cobalt catalysis .
  • Iron-Catalyzed Reactions : In contrast, this compound failed to promote iron-catalyzed hydroheteroarylation, while cyclohexylmagnesium chloride (CyMgCl) succeeded, highlighting its incompatibility with certain catalytic systems .
  • Steric Effects: The neopentyl group’s bulkiness prevents undesired side reactions (e.g., over-alkylation) but limits solubility in non-polar solvents. Cyclopentylmagnesium bromide, being less bulky, shows broader solvent compatibility but lower selectivity in sterically demanding reactions .

NMR and Spectroscopic Behavior

This compound exhibits unique NMR signatures due to its rigid structure. The methylene group adjacent to magnesium resonates at ~70 cps downfield from TMS, while alkoxide impurities (e.g., neopentylmagnesium oxide) produce distinct peaks at ~13 cps . This contrasts with methylmagnesium species, where alkoxide exchange is more dynamic and influenced by additives like MgBr₂ or THF .

Biological Activity

Neopentylmagnesium bromide (NPMB) is an organomagnesium compound that belongs to the class of Grignard reagents. Its unique structure and reactivity make it a valuable tool in organic synthesis, particularly for forming carbon-carbon bonds. This article explores the biological activity of NPMB, focusing on its synthesis, reactivity, potential cytotoxic effects, and applications in various fields.

NPMB has the chemical formula C5_5H11_{11}BrMg. It is synthesized through the reaction of neopentyl bromide with magnesium in anhydrous conditions, typically using solvents like diethyl ether or tetrahydrofuran to prevent moisture interference. The reaction can be summarized as follows:

Neopentyl Bromide+MagnesiumSolventNeopentylmagnesium Bromide\text{Neopentyl Bromide}+\text{Magnesium}\xrightarrow{\text{Solvent}}\text{this compound}

The resulting compound is a colorless liquid or crystalline solid known for its high reactivity due to the presence of a nucleophilic carbon atom bonded to magnesium .

Biological Activity and Cytotoxicity

While NPMB is primarily utilized in synthetic organic chemistry, its biological activity has been a subject of interest. As a Grignard reagent, NPMB can interact with biological molecules, potentially affecting cellular functions. The nucleophilic nature of the compound allows it to participate in reactions with electrophilic sites in biomolecules, which may lead to cytotoxic effects if not handled properly .

Potential Cytotoxic Effects

  • Reactivity with Water : NPMB reacts vigorously with water, producing hydrogen gas and magnesium hydroxide, which could result in cytotoxicity if released into biological systems.
  • Formation of Intermediates : During synthetic procedures, NPMB may form reactive intermediates that could impact cell signaling pathways and metabolic processes.

Research Findings and Case Studies

Recent studies have explored the reactivity of NPMB in various synthetic applications without extensive focus on direct biological interactions. However, the implications of its reactivity suggest potential areas for further research into its biological effects.

Table 1: Comparison of Grignard Reagents

CompoundFormulaUnique Features
This compoundC5_5H11_{11}BrMgHighly branched structure; sterically hindered
Ethylmagnesium BromideC2_2H5_5BrMgLess sterically hindered; more commonly used
Isobutylmagnesium ChlorideC4_4H9_9ClMgSimilar branching; used in similar applications
Phenylmagnesium BromideC6_6H5_5BrMgContains an aromatic ring; different synthetic uses

Applications in Organic Synthesis

NPMB is predominantly used as a nucleophilic reagent in organic synthesis. Its bulky neopentyl group provides steric hindrance, making it selective for certain reactions. Applications include:

  • C-C Bond Formation : NPMB is effective in nucleophilic addition to carbonyl compounds.
  • Cross-Coupling Reactions : It participates in various coupling reactions essential for synthesizing complex organic molecules .

Q & A

Q. What are the critical safety protocols for handling Neopentylmagnesium bromide in synthetic workflows?

this compound, like other Grignard reagents, reacts violently with water and moisture, releasing flammable gases. Key safety measures include:

  • Use of inert atmospheres (argon/nitrogen) to prevent unintended reactions .
  • Personal protective equipment (PPE): Flame-resistant lab coats, chemical-resistant gloves (e.g., nitrile), and safety goggles to mitigate splashes .
  • Avoidance of heat sources and static discharge, as the reagent is highly flammable .
  • Immediate access to dry CO₂ or sand for spill containment .

Q. How is this compound synthesized, and what solvents are optimal?

Synthesis typically involves reacting neopentyl bromide with magnesium metal in anhydrous tetrahydrofuran (THF) or diethyl ether under inert conditions. Key steps:

  • Activation of magnesium via mechanical scraping or iodine etching to initiate the reaction .
  • Slow addition of neopentyl bromide to the magnesium slurry to minimize exothermic side reactions .
  • Solvent choice impacts reactivity: THF enhances solubility for bulky substrates, while ethers are preferred for lower temperatures .

Q. What analytical methods validate the purity and concentration of this compound solutions?

  • Titration : Quenching an aliquot with water or alcohol, followed by acid-base titration to determine active Mg content .
  • NMR Spectroscopy : Monitoring the reagent’s characteristic peaks (e.g., δ ~0.8–1.2 ppm for neopentyl protons) in deuterated solvents like THF-d₈ .
  • Gas Chromatography (GC) : Detecting residual starting material or side products after hydrolysis .

Q. What storage conditions ensure reagent stability?

Store in flame-proof cabinets under inert gas (argon) at 2–8°C. Contradictory evidence exists: some protocols recommend refrigeration (4°C) , while others suggest dry, cool environments without explicit temperature ranges . Incompatible materials include oxidizing agents, acids, and halogenated solvents .

Advanced Research Questions

Q. How can side reactions (e.g., Wurtz coupling) be minimized during synthesis or subsequent reactions?

  • Controlled Addition Rates : Slow addition of alkyl halide to magnesium reduces localized overheating and dimerization .
  • Low-Temperature Conditions : Maintaining reactions at –20°C to 0°C suppresses radical-mediated pathways .
  • Catalytic Additives : Use of LiCl or Cu(I) salts to modulate reactivity and improve selectivity in cross-coupling reactions .

Q. What computational tools model the reaction mechanisms of this compound in organometallic transformations?

Density Functional Theory (DFT) simulations predict transition states and energetics for nucleophilic additions. For example:

  • Solvent effects on the Schlenk equilibrium (Mg speciation) .
  • Steric effects of the neopentyl group on reaction kinetics with carbonyl compounds .

Q. How should excess this compound be quenched safely in large-scale reactions?

  • Gradual Quenching : Add saturated NH₄Cl or dilute HCl at 0°C to avoid violent gas release .
  • Solvent Evaporation : Remove volatile solvents under vacuum before aqueous workup to reduce flammability risks .

Q. What factors influence the reagent’s reactivity in asymmetric catalysis?

  • Steric Hindrance : The neopentyl group’s bulkiness limits nucleophilic attack to less hindered electrophilic centers .
  • Solvent Polarity : Polar aprotic solvents stabilize the Mg center, enhancing reactivity toward esters over ketones .

Q. How does this compound perform in cross-coupling reactions compared to less hindered Grignard reagents?

  • Negishi Coupling : Lower yields due to steric constraints but higher selectivity in forming branched products .
  • Photoredox Catalysis : Enhanced stability under light-mediated conditions for radical-involved transformations .

Q. What advanced techniques quantify trace impurities or degradation products?

  • Mass Spectrometry (MS) : Detecting brominated by-products (e.g., neopentane derivatives) via high-resolution LC-MS .
  • X-ray Crystallography : Characterizing crystalline adducts to confirm structural integrity .

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